1-[1-(Trifluoromethyl)cyclopropyl]ethanone
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Overview
Description
1-[1-(Trifluoromethyl)cyclopropyl]ethanone is an organic compound with the molecular formula C6H7F3O It features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-[1-(Trifluoromethyl)cyclopropyl]ethanone typically involves the reaction of trifluoromethylcyclopropane with ethanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1-[1-(Trifluoromethyl)cyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Trifluoromethyl)cyclopropyl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[1-(Trifluoromethyl)cyclopropyl]ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The cyclopropyl ring adds rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
1-[1-(Trifluoromethyl)cyclopropyl]ethanone can be compared with similar compounds such as:
1-[1-(Trifluoromethyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-[1-(Trifluoromethyl)cyclopropyl]amine: Contains an amine group, leading to different reactivity and applications.
1-[1-(Trifluoromethyl)cyclopropyl]propane: Lacks the ethanone group, resulting in different chemical properties.
Properties
IUPAC Name |
1-[1-(trifluoromethyl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-4(10)5(2-3-5)6(7,8)9/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHLQUUJBNLQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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